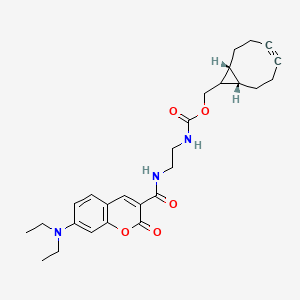

Coumarin-C2-exo-BCN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H33N3O5 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |

InChI |

InChI=1S/C27H33N3O5/c1-3-30(4-2)19-12-11-18-15-22(26(32)35-24(18)16-19)25(31)28-13-14-29-27(33)34-17-23-20-9-7-5-6-8-10-21(20)23/h11-12,15-16,20-21,23H,3-4,7-10,13-14,17H2,1-2H3,(H,28,31)(H,29,33)/t20-,21+,23? |

InChI Key |

LUYLWVCNHATAEN-TYABSZSSSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3C4C3CCC#CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Development of Coumarin-C2-exo-BCN for Bioorthogonal Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. By introducing chemical functionalities that are inert to biological systems but can be selectively reacted with an external probe, researchers can tag, track, and manipulate biomolecules with high precision. The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful bioorthogonal reaction due to its excellent kinetics and the absence of a cytotoxic copper catalyst.[1] This technical guide provides an in-depth overview of the development and application of Coumarin-C2-exo-BCN, a fluorescent probe designed for SPAAC-mediated bioorthogonal labeling. This probe combines the bright and photostable 7-(diethylamino)coumarin fluorophore with the highly reactive exo-bicyclononyne (BCN) moiety, offering a versatile tool for live-cell imaging and biomolecule tracking.[2][3]

Core Components and Design Rationale

The design of this compound incorporates two key functional units linked by a C2 spacer: the 7-(diethylamino)coumarin fluorophore and the exo-BCN cycloalkyne.

-

7-(Diethylamino)coumarin: This fluorophore is well-suited for biological imaging due to its high quantum yield, photostability, and sensitivity to the local environment.[4] Its excitation and emission maxima are in the visible range, making it compatible with standard fluorescence microscopy setups.[5] The carboxylic acid derivative of this coumarin serves as a common precursor for further functionalization.[6]

-

exo-BCN (Bicyclo[6.1.0]nonyne): BCN is a strained cycloalkyne that reacts rapidly with azides via SPAAC.[1] The exo isomer is one of two diastereomers produced during synthesis.[7] While both exo- and endo-BCN exhibit excellent reaction kinetics, the exo form is a key reagent in many bioorthogonal applications.[7] The high ring strain of approximately 18 kcal/mol drives the rapid and selective reaction with azides under physiological conditions.[8]

-

C2 Linker: A short C2 linker connects the coumarin fluorophore to the BCN moiety. This spacer ensures that the fluorophore does not significantly interfere with the reactivity of the BCN group and vice versa.

Synthesis of this compound

-

Synthesis of 7-(diethylamino)coumarin-3-carboxylic acid: This key intermediate is typically synthesized via a Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with a malonic acid derivative, followed by hydrolysis.[6]

-

Synthesis of an amino-functionalized C2 linker attached to exo-BCN: This would involve the synthesis of exo-BCN-alcohol followed by functionalization to introduce a terminal amine group via a two-carbon spacer.

-

Amide Coupling: The final step would involve the coupling of the 7-(diethylamino)coumarin-3-carboxylic acid with the amino-functionalized exo-BCN linker using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond.

Quantitative Data

Specific photophysical and kinetic data for the final this compound conjugate are not extensively published. However, data for its core components provide a strong indication of its expected performance.

Table 1: Photophysical Properties of the 7-(Diethylamino)coumarin Core

| Property | Value | Reference |

| Excitation Maximum (λex) | ~407 nm | [5] |

| Emission Maximum (λem) | ~472 nm | [5] |

| Molar Extinction Coefficient (ε) | Up to 46,000 M⁻¹cm⁻¹ | [4] |

| Fluorescence Quantum Yield (ΦF) | Up to 0.95 | [4] |

Note: These properties can be solvent-dependent.

Table 2: Kinetic Data for the Reaction of exo-BCN with Azides

| Azide Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| Benzyl Azide | 0.11 | CDCl₃, 25°C | [7] |

| Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [7] |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioorthogonal labeling experiments, based on standard procedures for SPAAC reactions. Optimization will be required for specific applications.

Protocol 1: General Protein Labeling in Solution

This protocol describes the labeling of a purified protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (for stock solution)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 1-10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 10-50 fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 5% to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized.

-

Purification: Remove the unreacted this compound by size-exclusion chromatography or dialysis to obtain the purified, labeled protein.

-

Analysis: Confirm labeling by fluorescence spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.

Protocol 2: Live-Cell Imaging of Azide-Modified Biomolecules

This protocol outlines the general steps for labeling and imaging biomolecules that have been metabolically labeled with an azide-containing precursor in living cells.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Metabolic precursor containing an azide group (e.g., an azido-sugar or azido-amino acid)

-

This compound

-

DMSO

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in the presence of the azide-containing metabolic precursor for a sufficient time to allow for its incorporation into the biomolecules of interest (typically 24-48 hours).

-

Cell Preparation: Wash the cells gently with pre-warmed PBS or live-cell imaging medium to remove unincorporated precursor.

-

Probe Labeling: Prepare a labeling solution of this compound in live-cell imaging medium at a final concentration of 1-10 µM. The final DMSO concentration should be kept low (e.g., <0.5%).

-

Incubation: Incubate the cells with the this compound labeling solution for 15-60 minutes at 37°C.

-

Washing: Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin fluorophore (e.g., excitation ~405 nm, emission ~470 nm).

Signaling Pathways and Logical Relationships

The application of this compound is not limited to a specific signaling pathway but is rather a tool to visualize any biological process where an azide handle can be introduced. For example, it can be used to study protein synthesis, glycosylation, or lipid metabolism by using the appropriate azide-modified precursors. The logical relationship is a two-step process: metabolic incorporation of an azide followed by bioorthogonal labeling.

Conclusion

This compound is a valuable tool for bioorthogonal labeling, offering the high reactivity of exo-BCN in SPAAC reactions and the favorable photophysical properties of the 7-(diethylamino)coumarin fluorophore. While a dedicated and comprehensive developmental study is not widely available, the well-established chemistry of its components allows for a clear understanding of its synthesis and application. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to incorporate this compound into their experimental workflows for the fluorescent labeling and imaging of biomolecules in a variety of biological contexts. Further optimization of the provided protocols will be necessary to suit specific experimental needs and cell types.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strain-promoted double-click reaction for chemical modification of azido-biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synaffix.com [synaffix.com]

- 8. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Coumarin-C2-exo-BCN Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial reactivity studies of Coumarin-C2-exo-BCN, a fluorescent dye integral to advanced bioconjugation techniques. This document details the kinetics of its core reaction, outlines experimental protocols for its application, and presents visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction to this compound Reactivity

This compound is a valuable tool in the field of bioorthogonal chemistry, combining the fluorescent properties of coumarin with the highly reactive bicyclo[6.1.0]nonyne (BCN) moiety.[1] The reactivity of this compound is centered around the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" reaction.[1] This reaction allows for the covalent labeling of azide-modified biomolecules with the coumarin fluorophore under physiological conditions, without the need for a cytotoxic copper catalyst.[2]

The exo configuration of the BCN ring influences its reactivity. Studies comparing exo and endo isomers of BCN have shown similar but distinct reaction kinetics in the prototypical SPAAC reaction with benzyl azide.[3] The coumarin substituent itself can also influence the reactivity of the BCN moiety.[4]

Quantitative Reactivity Data

The reactivity of BCN derivatives is typically quantified by the second-order rate constant (k₂) of the SPAAC reaction with an azide. While specific kinetic data for the exact this compound compound is not extensively published in initial studies, data from closely related compounds provide a strong indication of its reactivity.

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |

| exo-BCN + Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [3] |

| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [3] |

| BCN derivative + 3-azido-7-hydroxycoumarin | Not specified, but used for kinetic assays | Not specified | [4] |

Experimental Protocols

The following protocols are based on established methods for SPAAC reactions involving BCN derivatives and fluorescent labeling in biological systems.

General Protocol for Labeling Azide-Modified Biomolecules

This protocol provides a general framework for the fluorescent labeling of a biomolecule containing an azide group with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, oligo)

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

DMSO (for dissolving this compound)

-

Spin desalting column or other purification method

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 20-30 fold molar excess of the this compound stock solution to the azide-modified biomolecule solution. The final DMSO concentration should be kept below 20% to minimize protein denaturation.[2]

-

Incubate the reaction mixture at room temperature for 1-2 hours. For live cell labeling, incubation times may vary.

-

-

Purification:

-

Remove the unreacted this compound using a spin desalting column or another appropriate purification method (e.g., dialysis, HPLC).[2]

-

-

Characterization:

-

Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy.

-

Protocol for Live Cell Protein Imaging

This protocol outlines the steps for genetically encoding a BCN-containing unnatural amino acid into a protein of interest in live mammalian cells, followed by fluorescent labeling with an azide-modified coumarin dye. This can be adapted for using this compound to label an azide-modified protein.[5]

Materials:

-

Mammalian cell line

-

Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the BCN-containing amino acid

-

BCN-containing unnatural amino acid

-

Azide-modified coumarin dye

-

Cell culture medium and supplements

-

Transfection reagent

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection:

-

Culture the mammalian cells in the appropriate medium.

-

Co-transfect the cells with the plasmids encoding the protein of interest and the orthogonal synthetase/tRNA pair using a suitable transfection reagent.

-

-

Incorporation of the BCN-Amino Acid:

-

Supplement the cell culture medium with the BCN-containing unnatural amino acid at a final concentration of 1-10 µM.

-

Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.

-

-

Fluorescent Labeling:

-

Wash the cells to remove excess unincorporated BCN-amino acid.

-

Add the azide-modified coumarin dye to the cell culture medium at a low micromolar concentration.

-

Incubate for a short period (e.g., 15-60 minutes) to allow for the SPAAC reaction to occur.

-

-

Imaging:

-

Wash the cells to remove the unreacted dye.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the coumarin fluorophore.[5]

-

Visualized Workflows and Pathways

Experimental Workflow for Fluorescent Labeling of a Target Protein

Caption: Workflow for labeling an azide-modified protein with this compound.

Signaling Pathway of SPAAC Reaction

Caption: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Genetic encoding of a bicyclo[6.1.0]nonyne-charged amino acid enables fast cellular protein imaging by metal-free ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

Coumarin-C2-exo-BCN: A Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Coumarin-C2-exo-BCN, a fluorescent probe designed for advanced bioorthogonal chemistry applications. It details the molecule's chemical structure, properties, and its primary application in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for the labeling of biomolecules.

Core Chemical Structure and Properties

This compound is a specialized chemical tool that integrates a fluorescent 7-(Diethylamino)coumarin dye with a highly reactive exo-Bicyclononyne (BCN) moiety.[1] This combination allows for the fluorescent tagging of molecules that have been modified to contain an azide group. The linkage is achieved through a catalyst-free "click chemistry" reaction, making it highly suitable for use in sensitive biological systems.[2][3]

The structure consists of three key components: the coumarin fluorophore, a C2 linker, and the exo-BCN reactive group. Bicyclononyne (BCN) is recognized as one of the most reactive cyclooctynes for copper-free click chemistry.[4] Its high ring strain is the driving force behind its rapid reaction with azides.[5] The exo isomer, in particular, offers distinct reactivity and stereochemical properties.[4][6] Compared to other common cyclooctynes like DBCO, BCN provides lower lipophilicity, which is advantageous for reactions in aqueous solutions.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₃N₃O₅ | [7] |

| Molecular Weight | 479.57 g/mol | [2][7] |

| CAS Number | 2488174-17-8 | [1][7] |

| Appearance | Yellow Powder | [1] |

| Purity | > 98% (HPLC-UV) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Excitation Wavelength (λex) | 409 nm (in 0.1 M Tris pH 9.0) | [1] |

| Emission Wavelength (λem) | 473 nm (in 0.1 M Tris pH 9.0) | [1] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |

| Storage (Solid) | -20°C upon arrival (Keep cool, dry, and protected from light) | [1] |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound functions via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) pathway. This reaction is a cornerstone of bioorthogonal chemistry, allowing for covalent bond formation within complex biological environments without interfering with native biochemical processes.[3][8]

The core of the reaction is the [3+2] cycloaddition between the strained alkyne of the BCN ring and an azide group.[8] The high ring strain of BCN significantly lowers the activation energy of the reaction, enabling it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, which is required for traditional click chemistry.[3][5][8] This catalyst-free approach is essential for applications in live cells and whole organisms.[3][8] The reaction is highly chemoselective, as neither the strained alkyne nor the azide will react with other functional groups typically found in biomolecules, resulting in a stable triazole linkage.[2][3]

Experimental Protocols and Workflow

While specific experimental conditions such as concentration, temperature, and incubation time are highly dependent on the target biomolecule and cellular context, a generalized workflow for fluorescent labeling using this compound can be established.

General Experimental Methodology

-

Introduction of Azide Handle : The first step involves metabolically, enzymatically, or synthetically incorporating an azide-containing molecule (e.g., an azide-modified amino acid or sugar) into the target biomolecule or cellular system.

-

Labeling with this compound : A solution of this compound (typically dissolved in DMSO) is added to the sample containing the azide-modified target.

-

Incubation : The reaction mixture is incubated under appropriate physiological or buffered conditions to allow the SPAAC reaction to proceed to completion. This occurs rapidly under mild buffer conditions.[3]

-

Removal of Excess Probe : Unreacted this compound is removed through washing steps, dialysis, or size-exclusion chromatography, depending on the sample type (e.g., cultured cells vs. purified protein).

-

Analysis : The now-fluorescently labeled target can be visualized and analyzed using techniques such as fluorescence microscopy, flow cytometry, or in-gel fluorescence scanning.

Applications in Research and Development

The unique properties of this compound make it a valuable tool for a range of applications in life sciences and drug development.

-

Bio-imaging : Its primary use is for the fluorescent visualization of biomolecules (such as proteins, glycans, and lipids) in their native environments, including within living cells.[3]

-

Bioconjugation : It enables the stable and specific attachment of a fluorescent coumarin dye to various biological targets for tracking and quantification.[1]

-

Drug Development : In the synthesis of antibody-drug conjugates (ADCs) or PROTACs, BCN moieties serve as highly efficient handles for conjugating different molecular components.[9] While this compound itself is a dye, the underlying BCN chemistry is integral to these therapeutic modalities.

The logical relationship between the molecule's features and its applications is illustrated below.

References

- 1. Coumarin-C2-exoBCN | SiChem GmbH [shop.sichem.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BCN-Biotin (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 6. Origin of Orthogonality of Strain-Promoted Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immunomart.org [immunomart.org]

- 8. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Core of Click Chemistry: An In-depth Technical Guide to the Exo-BCN Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and chemical biology, the pursuit of efficient, specific, and biocompatible reactions is paramount. "Click chemistry," a concept introduced by Sharpless and colleagues, fulfills this need by providing reactions that are high-yielding, stereospecific, and proceed under mild, often aqueous, conditions. Within this field, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone technology, eliminating the need for cytotoxic copper catalysts required in the original copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

At the heart of many SPAAC reactions is the bicyclo[6.1.0]nonyne (BCN) moiety. This strained cyclooctyne possesses a unique combination of high reactivity, stability, and hydrophilicity, making it an invaluable tool for researchers. BCN exists as two diastereomers, exo and endo, with the exo-BCN isomer being a crucial and widely utilized variant. This guide provides a comprehensive technical overview of the exo-BCN moiety, its properties, applications, and the experimental protocols necessary for its successful implementation in research and development.

The Structure and Reactivity of Exo-BCN

Bicyclo[6.1.0]nonyne is a cyclooctyne fused to a cyclopropane ring. This fusion imparts significant ring strain (~18 kcal/mol), which is the driving force for its rapid "click" reaction with azides. The synthesis of BCN typically starts from 1,5-cyclooctadiene and proceeds through several steps to yield a mixture of the exo and endo diastereomers, generally in a ratio of approximately 5:3.[1] While both isomers are reactive, they can be separated chromatographically for specific applications.

A key advantage of the BCN scaffold is its C_s_ symmetry, which ensures that the cycloaddition with an azide yields a single, stable triazole regioisomer.[2][3] This is a significant benefit in applications where product homogeneity is critical, such as in the development of antibody-drug conjugates (ADCs). Furthermore, BCN's structure, lacking extensive aromatic systems found in other cyclooctynes like dibenzocyclooctyne (DBCO), results in lower lipophilicity, which is advantageous for reactions in aqueous biological media.[4]

Caption: General synthetic route to exo-BCN and endo-BCN.

The core reaction involving exo-BCN is the [3+2] cycloaddition with an azide. The high ring strain of the alkyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. This bioorthogonality ensures that the azide and BCN moieties react specifically with each other, ignoring other functional groups present in complex biological systems.

References

- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Coumarin-C2-exo-BCN Azide Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between Coumarin-C2-exo-BCN and azide-bearing molecules. This powerful, copper-free click chemistry reaction is a cornerstone of bioconjugation, enabling the efficient and specific labeling of biomolecules for a wide range of applications in drug development, diagnostics, and fundamental research.

Core Reaction Mechanism

The reaction between this compound and an azide is a type of [3+2] dipolar cycloaddition. The primary driving force for this catalyst-free reaction is the significant ring strain inherent in the bicyclo[6.1.0]nonyne (BCN) moiety.[1] This strain, estimated to be around 18 kcal/mol, lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures.[2]

Computational studies, often employing Density Functional Theory (DFT), have elucidated that the reaction proceeds through a concerted but highly asynchronous transition state. This means that the two new carbon-nitrogen bonds that form the triazole ring do not form simultaneously. The reaction is characterized as a one-step, two-stage mechanism. The high degree of regio- and stereoselectivity is a hallmark of this transformation, yielding a stable triazole linkage.

A key feature of this specific reaction is its fluorogenic nature. Many coumarin azides are designed to have their fluorescence quenched by the proximal azide group. Upon cycloaddition, the azide is converted into a triazole, which restores or even enhances the fluorescence of the coumarin core.[3] This "turn-on" fluorescence provides a direct method for monitoring the reaction progress in real-time.

Quantitative Reaction Data

The kinetics of SPAAC reactions are typically described by second-order rate laws, where the rate is dependent on the concentration of both the cyclooctyne and the azide.[4] The structure of both reactants significantly influences the reaction rate. While specific kinetic data for this compound is not widely published, extensive studies on exo-BCN with various azides provide a reliable framework for understanding its reactivity.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |

| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) |

| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) |

| BCN | Electron-Deficient Aryl Azides | 2.0 - 2.9 | Not Specified |

Data sourced from multiple studies to provide representative values.[1][4][5]

The fluorescence properties of the resulting coumarin-triazole conjugate are critical for its application as a reporter molecule. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter.

| Fluorophore System | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ) | Conditions |

| Representative Coumarin-Triazole | ~358 nm | ~480 nm | 0.70 - 0.85 | Varies (e.g., Ethanol, PBS) |

| 7-(Diethylamino)coumarin-BCN | 409 nm | 473 nm | Not Specified | 0.1 M Tris pH 9.0 |

Data compiled from various sources on coumarin-triazole photophysics.[3][6][7]

Experimental Protocols

The following sections provide detailed methodologies for conducting a typical this compound azide reaction and subsequent analysis.

Representative Protocol for Small Molecule Conjugation

This protocol describes a general procedure for the conjugation of an azide-modified small molecule to this compound.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system

-

Fluorescence Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 20 mM stock solution of the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired volume of the azide-functionalized molecule solution.

-

Add 1.5 to 2.0 molar equivalents of the this compound stock solution to the tube.

-

If necessary, adjust the final solvent composition. For many biological applications, the final concentration of organic solvent should be kept below 5-10%.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (20-25°C) or at 37°C for 2 to 12 hours. The reaction time will depend on the concentration of reactants and the intrinsic reactivity of the azide.

-

Protect the reaction from light due to the photosensitivity of the coumarin fluorophore.

-

-

Analysis and Purification:

-

Monitor the reaction progress by HPLC or LC-MS, observing the consumption of the limiting reagent and the formation of the product peak.

-

The product can be purified from excess starting material using reverse-phase HPLC.

-

Protocol for Fluorescence Analysis

Procedure:

-

Sample Preparation:

-

Dilute a small aliquot of the purified product solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration in the low micromolar or nanomolar range.

-

Prepare a "blank" sample containing only the buffer.

-

-

Spectrophotometer Setup:

-

Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of the coumarin-triazole product (typically ~409 nm).

-

Set the emission scan range from approximately 420 nm to 600 nm.

-

-

Data Acquisition:

-

Measure the fluorescence emission spectrum of the blank sample and subtract this background from the sample measurement.

-

Record the peak emission wavelength and intensity.

-

To determine the quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.5M H₂SO₄) is measured under identical conditions.

-

Workflows and Logical Relationships

Visualizing the workflow for a typical bioconjugation experiment can clarify the process from planning to final analysis.

The relationship between the electronic properties of the azide reactant and the reaction rate is a critical consideration for experimental design.

References

- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.thesciencein.org [pubs.thesciencein.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

solubility and stability of Coumarin-C2-exo-BCN

An In-depth Technical Guide to the Solubility and Stability of Coumarin-C2-exo-BCN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the , a fluorescent dye widely used in bioorthogonal chemistry. The information is intended to assist researchers, scientists, and drug development professionals in the effective use and handling of this compound.

Core Properties of this compound

Molecular Formula: C₂₇H₃₃N₃O₅ Molecular Weight: 479.57 g/mol [1] Appearance: Yellow powder[2]

Solubility

The solubility of this compound is a critical factor for its application in various experimental settings, particularly in biological systems where aqueous environments are prevalent. While comprehensive quantitative data across a wide range of solvents is limited, the following information is available.

Quantitative Solubility Data

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 18.18 | 37.91 | Requires ultrasonic treatment, warming, and heating to 60°C. The use of new, non-hygroscopic DMSO is recommended.[3] |

Qualitative Solubility and Considerations

-

Aqueous Solubility: While not quantitatively determined in the available literature, the exo-BCN moiety is noted for its high hydrophilicity relative to other metal-free click chemistry probes, suggesting some degree of aqueous solubility[5]. However, for applications in live cells, ensuring sufficient water solubility is essential for fluorescent probes to accurately report on biological events[6]. The use of co-solvents may be necessary, but it is important to note that organic solvents can impact the reactivity of certain analytes[6].

Stability

The stability of this compound is influenced by several factors, including storage conditions, pH, and exposure to light. The molecule has two key components to consider: the coumarin fluorophore and the strained exo-BCN alkyne.

Storage and Handling Recommendations

| Form | Storage Temperature | Duration | Additional Precautions |

| Stock Solution | -80°C | 6 months | Protect from light. Aliquot to prevent repeated freeze-thaw cycles.[3] |

| -20°C | 1 month | Protect from light.[3] | |

| Solid | -20°C | 3 years | Keep cool, dry, and protected from light and moisture.[2][7] |

Chemical Stability

The stability of this compound is influenced by the individual stabilities of the coumarin and BCN moieties.

-

BCN Moiety: The bicyclo[6.1.0]nonyne (BCN) group is known to be the reactive handle for strain-promoted azide-alkyne cycloaddition (SPAAC). However, this reactivity also makes it susceptible to degradation under certain conditions.

-

Acidic Conditions: Studies on BCN carbinol, a related structure, have shown that the BCN moiety is prone to degradation in the presence of acids such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA)[8].

-

Oxidation and Hydrolysis: The BCN group can undergo both oxidation and hydrolysis. Degradation has been observed on silica gel during chromatography[8].

-

Intracellular Environment: The BCN group has demonstrated low stability in intracellular environments, with significant degradation observed in cell lysates. In one study, 79% of BCN-modified fluorescent spheres were fully degraded in RAW264.7 cells after 24 hours[9].

-

-

Coumarin Moiety: The coumarin core is generally more stable, but its fluorescent properties can be sensitive to the chemical environment.

-

pH-Dependence: The fluorescence emission of coumarin derivatives can be affected by pH[10][11].

-

Aqueous Stability: The stability of coumarin structures in aqueous solutions at different pH values can vary depending on their substituents. Some coumarin dimers have been shown to undergo retro-Michael addition under certain pH conditions[12].

-

Experimental Protocols

Detailed experimental protocols for the determination of are not available in the literature. However, the following sections provide generalized methodologies that can be adapted for this specific compound.

Protocol for Determining Solubility

This protocol is adapted from a generalized procedure for determining the solubility of test chemicals for in vitro assays[13].

-

Initial Solvent Selection: Based on intended use, select primary solvents for testing (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, DMSO).

-

High Concentration Stock Preparation:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a clear glass vial.

-

Add a small, precise volume of the test solvent to achieve a high starting concentration (e.g., 20 mg/mL).

-

-

Solubilization Procedure:

-

Vortex the mixture at room temperature for 1-2 minutes.

-

Visually inspect for undissolved particles against a dark background.

-

If not fully dissolved, sonicate the sample for 10-15 minutes.

-

If still not dissolved, warm the sample to a slightly elevated temperature (e.g., 37°C or up to 60°C as suggested for DMSO[3]) for 10-15 minutes, with intermittent vortexing.

-

-

Step-wise Dilution:

-

If the compound is not soluble at the initial concentration, perform a serial 10-fold dilution with the same solvent.

-

Repeat the solubilization procedure at each dilution until the compound fully dissolves.

-

-

Quantification: The solubility is defined as the highest concentration at which the compound is fully dissolved. This can be confirmed by visual inspection and, for more precise measurements, by analyzing a saturated solution via UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved solute.

Protocol for Assessing Stability by HPLC

This protocol is based on a stability-indicating HPLC method for coumarin[14][15].

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

-

Incubation under Stress Conditions:

-

pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 4, 7, 9).

-

Thermal Stability: Incubate the solution at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

Photostability: Expose the solution to a controlled light source (e.g., UV lamp or daylight) while keeping a control sample in the dark.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

-

HPLC Analysis:

-

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at the absorbance maximum of the coumarin fluorophore (typically around 320-450 nm, the exact wavelength should be determined experimentally). A diode array detector is recommended to monitor for the appearance of degradation products.

-

-

Analysis: Inject the samples onto the HPLC system. Quantify the peak area of the intact this compound at each time point. The appearance of new peaks will indicate degradation.

-

-

Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics and half-life.

Key Workflows and Relationships

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

The primary application of this compound is as a fluorescent reporter in SPAAC, a type of "click chemistry" reaction. This bioorthogonal reaction allows for the specific labeling of azide-modified biomolecules in complex biological systems.

Logical Relationship for Stability Assessment

The overall stability of this compound is dependent on the stability of its constituent parts. Any factor that degrades either the BCN moiety or the coumarin fluorophore will compromise the functionality of the entire molecule.

References

- 1. Fluorescent Probes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Coumarin-C2-exoBCN | SiChem GmbH [shop.sichem.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Water solubility is essential for fluorescent probes to image hypochlorous acid in live cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. åå [yeasen.com]

- 8. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Use of Spectral Imaging to Follow the Iron and pH-Dependent Accumulation of Fluorescent Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 15. researchgate.net [researchgate.net]

The Dawn of a New Light: A Technical Guide to Coumarin-Based Bioorthogonal Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors. Among the various classes of probes developed, coumarin-based bioorthogonal probes have emerged as exceptionally versatile and powerful tools. Their inherent fluorescent properties, coupled with the ability to be chemically modified for "turn-on" activation, make them ideal candidates for a wide range of applications, from fundamental biological research to the development of targeted therapeutics.

This technical guide provides an in-depth exploration of the discovery and core principles of coumarin-based bioorthogonal probes. We will delve into the key signaling pathways that govern their activation, present detailed experimental protocols for their synthesis and application, and provide a comprehensive summary of their quantitative properties to aid in probe selection and experimental design.

Core Concepts: Signaling and Activation Pathways

The utility of coumarin-based bioorthogonal probes lies in their ability to exist in a "dark" or non-fluorescent state until they interact with a specific target or are triggered by an external stimulus. This "turn-on" mechanism is crucial for achieving high signal-to-noise ratios in complex biological environments. Several distinct strategies have been developed to control the fluorescence of coumarin probes, each with its own unique advantages.

Photoactivation using Photolabile Caging Groups

One of the most direct methods for controlling coumarin fluorescence is through the use of photolabile "caging" groups. In this approach, a photo-sensitive moiety is attached to the coumarin core, typically at a position critical for its fluorescence, such as the 7-hydroxy group. This modification quenches the fluorescence of the coumarin. Upon irradiation with a specific wavelength of light, the caging group is cleaved, restoring the native structure of the coumarin and "uncaging" its fluorescence. This technique offers precise spatiotemporal control over probe activation.

A prominent example involves the use of a HaloTag ligand incorporated onto photocaged coumarins.[1] The HaloTag system allows for covalent attachment of the probe to a protein of interest (POI) that has been genetically fused with the HaloTag protein. The general workflow is as follows:

Caption: Workflow for photoactivation of coumarin probes with HaloTag.

Bioorthogonal Ligation-Induced Fluorescence

This strategy relies on a chemical reaction between the coumarin probe and a bioorthogonal reaction partner on the target molecule to trigger fluorescence. The probe is designed to be non-fluorescent in its initial state, and the ligation event induces a structural change that activates its emissive properties.

A highly effective method for achieving fluorogenic activation is the inverse-electron-demand Diels-Alder reaction between a tetrazine-modified coumarin and a strained alkene or alkyne, such as trans-cyclooctene (TCO) or bicyclononyne (BCN). In these "HELIOS" (HyperEmissive Ligation-Initiated Orthogonal Sensing) probes, the tetrazine moiety acts as a quencher through a process called Through-Bond Energy Transfer (TBET).[2] The close proximity and specific orientation of the tetrazine to the coumarin core allows for efficient energy transfer from the excited coumarin to the non-emissive tetrazine. The bioorthogonal reaction with TCO or BCN consumes the tetrazine, disrupting the TBET process and leading to a dramatic increase in fluorescence.

Caption: Activation of a coumarin-tetrazine probe via ligation with TCO.

The Staudinger ligation, a reaction between a phosphine and an azide, can also be harnessed to activate coumarin fluorescence. In this design, a phosphine group is incorporated into the coumarin structure in a way that quenches its fluorescence, often through intramolecular photoinduced electron transfer (PET). The reaction with an azide-modified target biomolecule results in the oxidation of the phosphine to a phosphine oxide. This chemical transformation eliminates the quenching pathway and restores the fluorescence of the coumarin.

References

Foundational Research on Strained Alkyne Fluorophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on strained alkyne fluorophores, invaluable tools in modern chemical biology and drug development. It covers their synthesis, photophysical properties, and applications in bioorthogonal chemistry, with a focus on detailed experimental protocols and quantitative data.

Introduction to Strained Alkyne Fluorophores

Strained alkyne fluorophores are molecules that combine a fluorescent dye with a sterically strained alkyne, such as a cyclooctyne. This inherent ring strain allows them to undergo highly efficient and selective reactions with azides in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This "click chemistry" reaction is bioorthogonal, meaning it can proceed within living systems without interfering with native biochemical processes.[3] The covalent bond formation between the strained alkyne and an azide-modified biomolecule results in the specific labeling of the target, enabling its visualization and tracking.

The utility of these fluorophores lies in their ability to label a wide range of biomolecules, including proteins, glycans, and nucleic acids, with high specificity and in real-time within a cellular context.[4][5] This has profound implications for understanding complex biological processes and for the development of targeted therapeutics and diagnostics.

Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force behind the utility of strained alkyne fluorophores is the SPAAC reaction. Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[3] The high ring strain of the cyclooctyne (e.g., bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DIBO)) lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH.[2]

Logical Relationship of SPAAC:

Quantitative Data on Strained Alkyne Fluorophores

The selection of a strained alkyne fluorophore for a specific application depends on its photophysical properties and reaction kinetics. Key parameters include the quantum yield (Φ), which represents the efficiency of fluorescence emission, the molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the second-order rate constant (k₂) of the SPAAC reaction.

| Strained Alkyne | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | k₂ (M⁻¹s⁻¹) with Benzyl Azide |

| DIBO | Fluorescein | ~490 | ~520 | ~0.9 | ~80,000 | ~0.1 - 1.0 |

| BCN | Rhodamine | ~550 | ~575 | ~0.4 | ~110,000 | ~0.1 - 0.5 |

| DIBO | Coumarin | ~340-360 | ~490-515 | ~0.3 | ~15,000-20,000 | ~0.1 - 1.0 |

| [11+1]CPP | - | 342 | 499 | 0.88 | 48,000 | 0.043 |

| fluor[11+1]CPP | - | 344 | 502 | 0.99 | 49,000 | 0.076 |

| [9+1]CPP | - | 338 | 450 | 0.07 | 40,000 | 0.012 |

| m[9+1]CPP | - | 338 | 450 | 0.06 | 39,000 | 0.023 |

| Fl-DIBO | - | 350 | 464 | 0.002 | 11,000 | 1.9 x 10⁻² (with benzyl azide) |

| Pyrazole from Fl-DIBO + Diazomethane | - | 358 | 473 | 0.31 | 21,000 | 2.4 x 10⁻³ (with diazo ester) |

Note: Photophysical properties can vary depending on the solvent and local environment. Rate constants are dependent on the specific azide and reaction conditions. Data compiled from various sources.[1][6][7][8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a strained alkyne-fluorophore conjugate and its application in live-cell imaging.

Synthesis of a BCN-Fluorophore Conjugate

This protocol describes the synthesis of a BCN-fluorophore conjugate using a commercially available BCN-amine and an NHS-ester activated fluorophore.

Workflow for BCN-Fluorophore Synthesis:

Materials:

-

BCN-amine (e.g., (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanamine)

-

NHS-ester activated fluorophore (e.g., Rhodamine B N-hydroxysuccinimide ester)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

-

NMR spectrometer and Mass spectrometer for characterization

Procedure:

-

Dissolution of Reactants:

-

Dissolve BCN-amine (1 equivalent) in a minimal amount of anhydrous DMF.

-

In a separate vial, dissolve the NHS-ester activated fluorophore (1.1 equivalents) in anhydrous DMF.

-

-

Coupling Reaction:

-

To the BCN-amine solution, add triethylamine (2 equivalents) to act as a base.

-

Slowly add the fluorophore solution to the BCN-amine solution with stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, protected from light.

-

-

Monitoring the Reaction:

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by RP-HPLC. A typical gradient might be from 5% to 95% acetonitrile in water with 0.1% TFA over 30 minutes.[10][11][12][13][14]

-

Collect the fractions containing the desired product and lyophilize to obtain the pure BCN-fluorophore conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR and high-resolution mass spectrometry (HRMS).

-

Live-Cell Imaging using SPAAC

This protocol outlines the metabolic labeling of cells with an azido sugar and subsequent fluorescent labeling with a strained alkyne fluorophore for imaging.

Workflow for Live-Cell Imaging:

Materials:

-

Mammalian cells (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Azido sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

-

Strained alkyne-fluorophore conjugate (e.g., BCN-Rhodamine)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging buffer (e.g., HBSS)

-

Confocal microscope

Procedure:

-

Cell Seeding:

-

Seed cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight.

-

-

Metabolic Labeling:

-

Prepare a stock solution of the azido sugar in cell culture medium.

-

Replace the medium in the cell culture dish with the medium containing the azido sugar (e.g., 25-50 µM Ac4ManNAz).

-

Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide into cellular glycans.[1][2][8][9][15]

-

-

SPAAC Labeling:

-

Prepare a stock solution of the strained alkyne-fluorophore in DMSO.

-

Dilute the fluorophore stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (e.g., 1-10 µM).

-

Wash the cells twice with warm PBS to remove the azido sugar-containing medium.

-

Add the fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with live-cell imaging buffer to remove any unreacted fluorophore.

-

Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.

-

Application in Visualizing Signaling Pathways: GPCR Dimerization

Strained alkyne fluorophores are powerful tools for studying protein-protein interactions, such as the dimerization of G protein-coupled receptors (GPCRs), which is crucial for their signaling function. By labeling two different GPCR monomers with a FRET (Förster Resonance Energy Transfer) pair of fluorophores, their proximity and dimerization can be monitored.[3][4][15][16][17]

Signaling Pathway: GPCR Dimerization and FRET Detection:

This diagram illustrates how two GPCR monomers, each metabolically labeled with an azide, can be specifically tagged with donor and acceptor fluorophores via SPAAC. Upon ligand binding and subsequent dimerization, the close proximity of the fluorophores allows for FRET to occur, which can be detected and quantified to study the dynamics of GPCR dimerization and signaling.

Conclusion

Strained alkyne fluorophores represent a cornerstone of modern chemical biology, enabling the precise and dynamic study of biomolecules in their native environment. Their bioorthogonality, coupled with the efficiency of the SPAAC reaction, provides researchers and drug developers with a versatile toolkit for a wide range of applications, from fundamental studies of cellular processes to the development of novel diagnostics and targeted therapies. The detailed protocols and quantitative data presented in this guide offer a practical foundation for the successful implementation of this powerful technology.

References

- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Single-molecule FRET imaging of GPCR dimers in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Methods for Imaging Glycans during Development [escholarship.org]

- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. protocols.io [protocols.io]

- 12. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Single-molecule FRET imaging of GPCR dimers in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single-molecule FRET imaging of GPCR dimers in living cells | Springer Nature Experiments [experiments.springernature.com]

- 17. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Coumarin-C2-exo-BCN Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the use of Coumarin-C2-exo-BCN in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction enables the efficient and specific labeling of azide-modified biomolecules with a coumarin fluorophore for visualization and quantification.

Introduction

This compound is a fluorescent labeling reagent that incorporates the 7-diethylaminocoumarin fluorophore linked to an exo-bicyclo[6.1.0]nonyne (BCN) moiety.[1] The inherent ring strain of the BCN group allows for a catalyst-free, or "click," reaction with azide-containing molecules, a process known as strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4] This bioorthogonal ligation is highly efficient and can be performed under mild, physiological conditions, making it an ideal tool for labeling sensitive biological systems.[2][5] The coumarin fluorophore serves as a versatile reporter for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Key Features of this compound Click Chemistry:

-

Biocompatible: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry (CuAAC).[2][6]

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature in aqueous buffers.[2]

-

High Specificity: The BCN group reacts selectively with azides, minimizing off-target labeling of other functional groups found in biological systems.[2]

-

Stable Conjugates: The resulting triazole linkage is highly stable.[2]

-

Fluorescent Readout: The conjugated coumarin dye allows for direct visualization and quantification of the labeled molecule.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and a typical experimental workflow for labeling an azide-modified protein with this compound.

Caption: Chemical scheme of the SPAAC reaction.

Caption: General experimental workflow for labeling.

Quantitative Data

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |

| exo-BCN + Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [7] |

| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [7] |

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides, such as sodium azide.

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette, or reverse-phase HPLC)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound in 208.5 µL of DMSO to obtain a 10 mM stock solution. Protect the stock solution from light and moisture. Store at -20°C or -80°C for long-term storage.[8]

-

Ensure the azide-modified protein is at a suitable concentration in an azide-free buffer.

-

-

Labeling Reaction:

-

To the azide-modified protein solution, add the desired molar excess of the this compound stock solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.

-

Example: For a 1 mL reaction of a 100 µM protein solution, add 10-20 µL of a 10 mM this compound stock solution.

-

The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize protein denaturation.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific biomolecule and desired degree of labeling. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) for sensitive proteins.

-

-

Purification of the Labeled Protein:

-

After the incubation period, remove the unreacted this compound from the labeled protein. The choice of purification method depends on the properties of the biomolecule.

-

For proteins: Size-exclusion chromatography (e.g., a desalting column) is a common and effective method to separate the labeled protein from the small molecule dye.

-

For smaller molecules: Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for purification. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a typical system.[9]

-

Dialysis against a large volume of buffer can also be used, particularly for larger biomolecules.

-

-

Analysis and Storage of the Conjugate:

-

The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the coumarin dye (λex = 409 nm; λem = 473 nm).

-

The purified, labeled biomolecule can be analyzed by methods such as SDS-PAGE (for proteins) with in-gel fluorescence scanning, mass spectrometry, or fluorescence spectroscopy.

-

Store the fluorescently labeled biomolecule under conditions appropriate for the specific biomolecule, typically at 4°C for short-term storage or -80°C for long-term storage, protected from light.

-

Note on Stability: While BCN is generally stable, it has been shown to react with thiols such as glutathione (GSH) over time.[10] For experiments involving high concentrations of free thiols, this potential side reaction should be considered.

Conclusion

The this compound click chemistry protocol provides a robust and straightforward method for the fluorescent labeling of azide-modified biomolecules. The bioorthogonality and mild reaction conditions make it a powerful tool for a wide range of applications in chemical biology, drug discovery, and diagnostics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]

- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. What is SPAAC? | AxisPharm [axispharm.com]

- 7. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Application Notes and Protocols for Labeling Proteins with Coumarin-C2-exo-BCN

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. Fluorescent labeling, in particular, enables the visualization and quantification of proteins in a variety of contexts, from in vitro biochemical assays to live-cell imaging. Coumarin-C2-exo-BCN is a fluorescent dye specifically designed for the stable and specific labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bio-orthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[1][2]

These application notes provide a detailed protocol for the labeling of azide-containing proteins with this compound, along with guidance on optimization, purification, and characterization of the resulting conjugate.

Principle of the Method

The labeling strategy is based on the highly efficient and specific reaction between the exo-bicyclo[6.1.0]nonyne (BCN) moiety of the coumarin dye and an azide group introduced into the target protein.[3] This reaction, a type of copper-free click chemistry, forms a stable triazole linkage, covalently attaching the fluorescent coumarin dye to the protein of interest. The reaction is driven by the ring strain of the BCN group, allowing it to proceed rapidly at room temperature in aqueous buffers without the need for a cytotoxic copper catalyst.[3][4]

Proteins can be modified to contain an azide group through various methods, including the incorporation of azide-bearing unnatural amino acids (e.g., p-azido-L-phenylalanine) via genetic code expansion or through enzymatic or chemical modification of specific amino acid residues.

Materials and Reagents

-

Azide-modified protein of interest

-

This compound (stored at -20°C, protected from light)[5]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, azide-free

-

Spin desalting columns or other size-exclusion chromatography media

-

Bovine Serum Albumin (BSA) for standard curves (optional)

-

UV-Vis Spectrophotometer

-

SDS-PAGE system

-

Fluorescence imaging system

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol provides a general procedure for labeling an azide-modified protein. Optimal conditions, such as the molar excess of the dye and incubation time, may need to be determined empirically for each specific protein.

1. Preparation of Reagents:

-

Protein Solution: Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

2. Labeling Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

3. Removal of Unreacted Dye:

-

Purify the labeled protein from the unreacted dye using a spin desalting column or size-exclusion chromatography.[6] Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein.

4. Characterization of the Labeled Protein:

-

Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the coumarin dye (~409 nm).[7][8]

-

SDS-PAGE Analysis: Visualize the labeled protein by running the purified sample on an SDS-PAGE gel and imaging the gel using a fluorescence scanner. The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to confirm the presence of the protein.

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter for ensuring the quality and reproducibility of your labeled protein.[9]

1. Spectrophotometric Measurement:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of this compound (~409 nm, Amax).

2. Calculation:

-

Protein Concentration (M):

-

First, calculate the absorbance of the protein at 280 nm, corrected for the absorbance of the dye at this wavelength:

-

Aprotein = A280 - (Amax × CF280)

-

Where CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280 of the free dye / Amax of the free dye). This value is typically provided by the dye manufacturer or can be determined experimentally.

-

-

Then, calculate the molar concentration of the protein:

-

Protein Concentration (M) = Aprotein / εprotein

-

Where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

-

-

-

Dye Concentration (M):

-

Dye Concentration (M) = Amax / εdye

-

Where εdye is the molar extinction coefficient of this compound at its absorbance maximum.

-

-

Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Quantitative Data

The following tables provide illustrative examples of expected results when optimizing the labeling of a hypothetical 50 kDa azide-modified protein with this compound. Actual results may vary depending on the specific protein and experimental conditions.

Table 1: Optimization of Molar Excess of this compound

| Molar Excess of Dye (Dye:Protein) | Incubation Time (hours) | Degree of Labeling (DOL) | Labeling Efficiency (%) |

| 5:1 | 2 | 0.8 | 80 |

| 10:1 | 2 | 1.2 | >95 |

| 20:1 | 2 | 1.3 | >95 |

| 5:1 | 4 | 1.0 | >95 |

| 10:1 | 4 | 1.4 | >95 |

| 20:1 | 4 | 1.5 | >95 |

Labeling efficiency is calculated as (DOL / number of available azide sites) x 100. For this example, a single azide site is assumed.

Table 2: Effect of Labeling on Protein Activity (Example: Enzyme)

| Degree of Labeling (DOL) | Relative Enzyme Activity (%) |

| 0 (Unlabeled) | 100 |

| 0.8 | 95 |

| 1.2 | 92 |

| 1.5 | 85 |

It is crucial to assess the impact of labeling on the biological activity of the protein, as excessive labeling can sometimes lead to a decrease in function.[10]

Visualizations

Experimental Workflow

Caption: Workflow for labeling an azide-modified protein with this compound.

Signaling Pathway Example: Labeled Antibody in Drug Development

Caption: Labeled antibody for visualizing drug target engagement.

Applications in Research and Drug Development

The ability to fluorescently label proteins with this compound opens up a wide range of applications:

-

Fluorescence Microscopy: Visualize the localization and trafficking of proteins within living or fixed cells.

-

Flow Cytometry: Quantify the expression of cell surface proteins.

-

Biochemical Assays: Develop fluorescence-based assays to study protein-protein interactions, enzyme activity, and conformational changes.

-

Drug Discovery: Track the binding of a labeled therapeutic protein to its target, aiding in the development of novel biologics.[8] The coumarin scaffold itself has been explored for various therapeutic applications.[11]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Insufficient molar excess of dye | Increase the molar ratio of this compound to protein. |

| Short incubation time | Increase the incubation time or perform the reaction at a higher temperature (if the protein is stable). | |

| Inactive dye | Ensure the this compound has been stored correctly and prepare a fresh stock solution. | |

| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMF or DMSO below 10%. |

| Protein instability | Perform the labeling reaction at 4°C. | |

| High Background Fluorescence | Incomplete removal of unreacted dye | Repeat the purification step or use a column with a larger bed volume. |

Conclusion

Labeling proteins with this compound via SPAAC is a robust and versatile method for introducing a fluorescent probe with high specificity and efficiency. The protocols and data presented here provide a comprehensive guide for researchers to successfully label their proteins of interest and apply them in a wide array of biological and drug discovery applications. As with any labeling procedure, optimization of the reaction conditions for each specific protein is key to achieving the desired degree of labeling while maintaining protein function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encapsula.com [encapsula.com]

- 4. Coumarin triazabutadienes for fluorescent labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

- 10. air.unimi.it [air.unimi.it]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Coumarin-C2-exo-BCN Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-C2-exo-BCN is a fluorescent probe designed for the detection and imaging of azide-modified biomolecules within living cells. This probe consists of a bright and photostable coumarin fluorophore linked to an exo-bicyclononyne (BCN) moiety. The BCN group is a strained alkyne that reacts specifically and efficiently with azides via a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction is highly selective and biocompatible, making it an ideal tool for live-cell imaging applications where the cytotoxicity associated with copper catalysts must be avoided. The reaction forms a stable triazole linkage, covalently attaching the coumarin fluorophore to the azide-labeled molecule of interest. This allows for the visualization of a wide range of biological processes, such as protein synthesis, glycan trafficking, and the localization of post-translationally modified proteins.

Principle of Detection

The imaging strategy is a two-step process. First, a biomolecule of interest is metabolically or enzymatically labeled with an azide-containing precursor. This introduces a bioorthogonal "handle" onto the target. Second, the cells are treated with this compound. The BCN moiety of the probe reacts with the azide group on the target biomolecule, leading to the covalent attachment of the coumarin dye. Subsequent fluorescence microscopy allows for the visualization of the labeled biomolecules.

Quantitative Data

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | 409 nm | [1] |

| Emission Wavelength (λem) | 473 nm | [1] |

| Molecular Weight | 479.57 g/mol | [1] |

| Storage Conditions | Store at -20°C to -80°C, protect from light | [1] |

Table 2: General Performance Characteristics of Coumarin-Based Probes in Cell Imaging

| Parameter | Typical Range/Value | Notes | Reference |

| Concentration for Cell Labeling | 5 - 50 µM | Optimal concentration is cell-type and target dependent. | [2] |